molecular formula C9H13ClFNO B3027244 (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1257106-70-9

(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B3027244
CAS No.: 1257106-70-9
M. Wt: 205.66
InChI Key: IWQJXEXCMWBMQV-FYZOBXCZSA-N
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Description

(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral amine derivative characterized by a fluorinated aromatic ring with a methoxy substituent. Its molecular formula is C₉H₁₁ClFNO, with a molecular weight of 215.64 g/mol . The compound is distinguished by its (R)-configuration at the chiral center, which influences its stereochemical interactions in biological systems. It is commercially available at high purity (≥99%) and is typically packaged in bulk quantities (e.g., 25 kg/drum) for industrial and research applications .

Properties

IUPAC Name

(1R)-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQJXEXCMWBMQV-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704223
Record name (1R)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257106-70-9
Record name (1R)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorine and methoxy substituents on biological activity. It serves as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can enhance the performance of products in these fields.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Counterparts

  • (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride Key Difference: Enantiomeric (S)-configuration. Implications: Chirality significantly affects receptor binding and pharmacokinetics. For example, in antifungal studies, (S)-enantiomers of related ethanamine derivatives exhibited distinct activity profiles compared to (R)-forms .

Substituent Position Variations

  • (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (CAS 1332588-07-4)
    • Key Difference : Fluoro and methoxy groups at positions 2 and 4 (vs. 3 and 4 in the target compound).
    • Impact : Altered electronic distribution and steric hindrance may reduce binding affinity in enzyme inhibition assays .
  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (CAS 1257106-65-2)
    • Key Difference : Chloro substituent at position 3 instead of methoxy.
    • Impact : Increased lipophilicity (Cl vs. OMe) enhances membrane permeability but may reduce solubility .

Halogen and Functional Group Modifications

  • (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1415257-82-7) Key Difference: Trifluoromethyl (-CF₃) replaces methoxy (-OMe).
  • (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride (CAS 1255306-36-5)
    • Key Difference : Methyl and chloro substituents at positions 4 and 3.
    • Impact : Methyl’s electron-donating effect contrasts with methoxy’s resonance donation, affecting charge distribution and reactivity .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine HCl 1257106-70-9 3-F, 4-OMe C₉H₁₁ClFNO 215.64 High purity (99%); industrial grade
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine HCl - 3-F, 4-OMe C₉H₁₁ClFNO 215.64 Research use; enantiomeric studies
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine HCl 1257106-65-2 3-Cl, 4-F C₈H₈Cl₂FN 220.06 Similarity score: 0.94
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine HCl 1415257-82-7 3-F, 4-CF₃ C₉H₁₀ClF₄N 243.63 Solubility: 10 mM (research solution)
(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl 1332588-07-4 2-F, 4-OMe C₉H₁₁ClFNO 215.64 Positional isomer; synthetic intermediate

Key Research Findings

  • Chirality and Bioactivity : (R)-enantiomers of ethanamine derivatives often exhibit superior binding to chiral receptors compared to (S)-forms, as observed in antifungal agents .
  • Substituent Effects : Methoxy groups enhance solubility via hydrogen bonding, while chloro/fluoro substituents prioritize lipophilicity, critical for blood-brain barrier penetration .
  • Structural Motifs : The 3-fluoro-4-methoxyphenyl group is recurrent in enzyme inhibitors (e.g., ALDH), suggesting its utility in drug design .

Biological Activity

(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral amine that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the central nervous system. This article explores its biological activity, synthesis, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a fluorine atom and a methoxy group on a phenyl ring, linked to an ethanamine moiety. Its molecular formula is C9H12ClFN\text{C}_9\text{H}_{12}\text{ClF}\text{N} with a molecular weight of approximately 205.66 g/mol. The hydrochloride form enhances solubility, making it suitable for various scientific applications.

The biological activity of this compound is influenced by its substituents:

  • Fluorine Atom : Enhances binding affinity to biological targets.
  • Methoxy Group : Affects pharmacokinetic properties, potentially influencing absorption and distribution.

These structural features allow the compound to interact with various receptors and enzymes, modulating neurotransmitter levels and impacting cellular signaling pathways.

Interaction Studies

Recent studies have focused on the interaction of this compound with receptors involved in neurotransmission. It has been shown to influence serotonin and norepinephrine levels, indicating potential applications in treating mood disorders and other psychiatric conditions. The compound has been utilized as a model to study similar molecules' effects on biological systems.

In Vitro Studies

In vitro assays have demonstrated the compound's inhibitory activity against various cell lines. For example, the half-maximal inhibitory concentration (IC50) values were determined for several derivatives, showing varying degrees of potency depending on structural modifications .

Table 1: IC50 Values of this compound Derivatives

CompoundIC50 Value (μM)Cell Line
Compound A45.69L363
Compound B150HSC-T6
Compound C243Various

These results indicate that structural modifications can significantly influence biological activity, suggesting a structure-activity relationship (SAR) that merits further exploration .

Neuropharmacological Applications

In neuropharmacology, this compound has been investigated for its potential as a monoamine neurotransmitter modulator. Research indicates that it can enhance serotonin and norepinephrine signaling, which may be beneficial in treating depression and anxiety disorders.

Anticancer Research

The compound's potential anticancer activity has also been explored. Studies involving Polo-like kinase 1 (Plk1), a target in various cancers, demonstrated that derivatives of this compound could inhibit Plk1 activity, leading to reduced cell proliferation in cancer cell lines. The IC50 values for these derivatives were significantly lower than those for non-modified compounds, indicating enhanced efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride, and how can enantiomeric purity be optimized?

  • Methodological Answer : Asymmetric catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) is effective for introducing the (R)-configuration. Post-synthesis, enantiomeric purity can be enhanced via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or chiral chromatography using cellulose-based stationary phases. Monitor purity via chiral HPLC .

Q. Which analytical techniques are most reliable for confirming the structural identity and enantiomeric excess of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases (85:15 v/v) and UV detection at 254 nm. Compare retention times with enantiomerically pure standards .
  • NMR Spectroscopy : Analyze 1H^1H- and 19F^{19}F-NMR to confirm substitution patterns (e.g., fluorine and methoxy group positions) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Keep in amber glass vials under nitrogen at -20°C to minimize hydrolysis and oxidation.
  • Handling : Use gloveboxes or fume hoods with PPE (gloves, lab coats) to avoid moisture exposure. Conduct stability tests under accelerated conditions (40°C/75% RH) to establish shelf-life .

Advanced Research Questions

Q. How can contradictory solubility data in different solvent systems be systematically resolved?

  • Methodological Answer :

  • Phase Solubility Studies : Measure equilibrium solubility in buffered solutions (pH 1–12) using shake-flask methods with HPLC quantification.
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions that may affect solubility. Cross-validate with powder X-ray diffraction (PXRD) .

Q. What experimental approaches mitigate racemization during synthesis under acidic conditions?

  • Methodological Answer :

  • Reaction Optimization : Use mild acids (e.g., acetic acid instead of HCl) and low temperatures (0–5°C). Add chiral crown ethers to stabilize the transition state.
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track enantiomeric ratios during synthesis .

Q. How do structural modifications (e.g., halogen substitution) on the phenyl ring influence physicochemical properties?

  • Methodological Answer :

  • Computational Modeling : Density functional theory (DFT) calculations predict logP, pKa, and steric effects of substituents.
  • Experimental Validation : Synthesize analogs (e.g., 3-Cl or 4-CF3_3 variants) and compare solubility, melting points, and crystallinity via DSC and PXRD .

Q. What strategies ensure batch-to-batch consistency during scale-up from lab to pilot production?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline UV/Vis probes to monitor reaction progress and impurity profiles.
  • Purification Consistency : Use gradient elution in preparative HPLC with defined cut points for collecting the target enantiomer .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Interlaboratory Comparison : Replicate experiments using standardized protocols (e.g., USP monographs for melting point determination).
  • Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., diastereomers or residual solvents) that may skew results .

Q. What in vitro models are suitable for assessing metabolic stability?

  • Methodological Answer :

  • Liver Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Studies : Screen for interactions with CYP3A4/2D6 using fluorescent probes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
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(R)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.